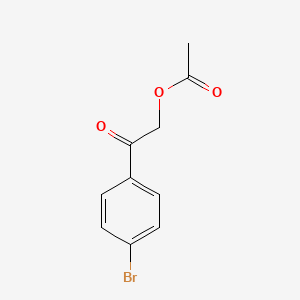
2-(4-Bromophenyl)-2-oxoethyl acetate
Vue d'ensemble
Description
“2-(4-Bromophenyl)-2-oxoethyl acetate” is a chemical compound that is a derivative of phenylacetic acid . It has a molecular weight of 243.097 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-Bromophenylacetic acid can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenyl)-2-oxoethyl acetate” can be represented by the formula C10H11BrO2 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Reactions involving similar compounds have been described. For example, Methyl 4-bromophenylacetate can be made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid . An ethyl ester can be made in an analogous way using ethanol instead of methanol .Applications De Recherche Scientifique
Biphenyl Ester Derivatives and Tyrosinase Inhibition
A study by Kwong et al. (2017) explored the synthesis of biphenyl ester derivatives, including compounds related to 2-(4-Bromophenyl)-2-oxoethyl acetate. These compounds showed significant anti-tyrosinase activities, suggesting potential uses in treatments where tyrosinase inhibition is beneficial, such as certain skin conditions. The study used computational molecular docking to confirm these effects, indicating a promising area of pharmaceutical research involving biphenyl-based compounds (Kwong et al., 2017).
Palladium-Catalysed α-Oxidation of Aromatic Ketones
In the realm of chemical synthesis, Chen et al. (2016) reported the preparation of various 2-(2-methylphenyl)-2-oxoethyl acetates, related to 2-(4-Bromophenyl)-2-oxoethyl acetate, through palladium-catalyzed α-oxidation. This method showcases the compound's relevance in facilitating complex chemical reactions, potentially leading to the development of new materials or drugs (Chen et al., 2016).
Synthesis of Novel Heterocyclic Compounds
El-Hashash et al. (2015) utilized a compound similar to 2-(4-Bromophenyl)-2-oxoethyl acetate as a key starting material for preparing various heterocyclic compounds with expected antibacterial activities. This illustrates the compound's role in synthesizing novel pharmaceutical agents, potentially leading to new treatments for bacterial infections (El-Hashash et al., 2015).
Spectroscopic Characterization and Computational Studies
A study by Diwaker et al. (2015) focused on the synthesis and characterization of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate, a compound closely related to 2-(4-Bromophenyl)-2-oxoethyl acetate. The research included spectroscopic analysis and computational studies, demonstrating the compound's utility in understanding molecular structures and properties, which is crucial in material science and drug design (Diwaker et al., 2015).
Separation of Bromo-Substituted Aromatic Wastes
Smith et al. (1997) demonstrated the use of 4-Bromophenyl acetate, a compound similar to 2-(4-Bromophenyl)-2-oxoethyl acetate, in the separation of bromo-substituted aromatic wastes using zeolite ZSM-5. This highlights the compound's potential application in industrial processes, particularly in waste management and environmental remediation (Smith et al., 1997).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDDLQHJYMWTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90322102 | |
| Record name | 2-(4-Bromophenyl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-oxoethyl acetate | |
CAS RN |
7500-37-0 | |
| Record name | 7500-37-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Bromophenyl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



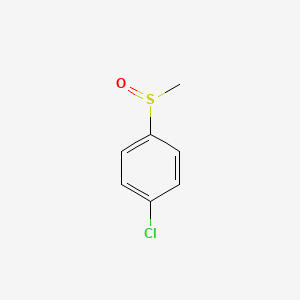
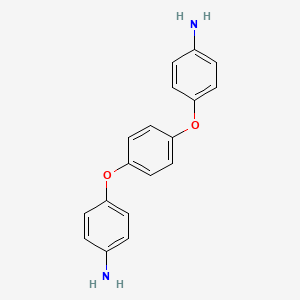
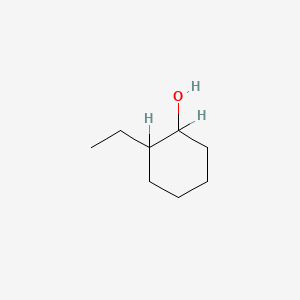
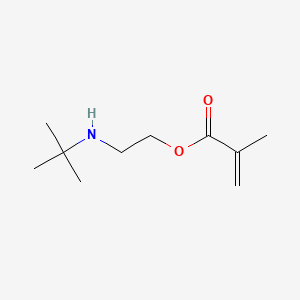
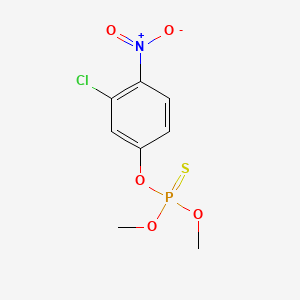
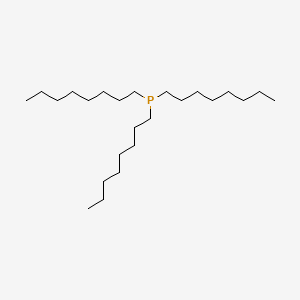
![1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B1581427.png)
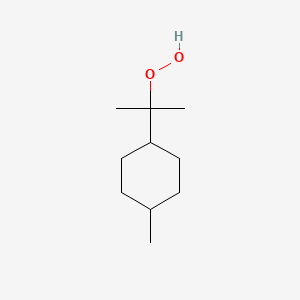
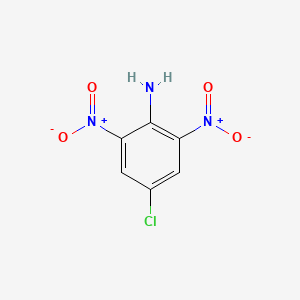
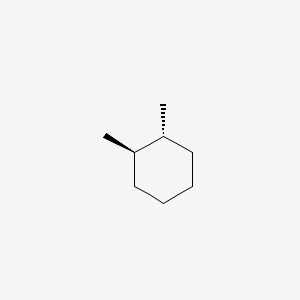

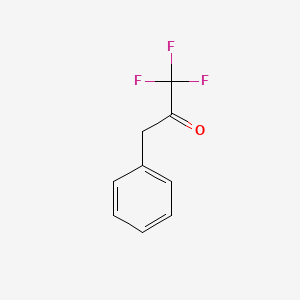
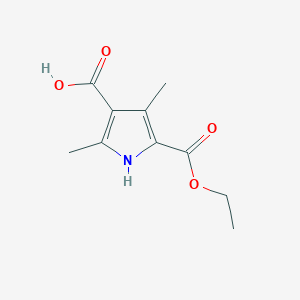
![2-[(4-Methoxybenzylidene)amino]fluorene](/img/structure/B1581438.png)